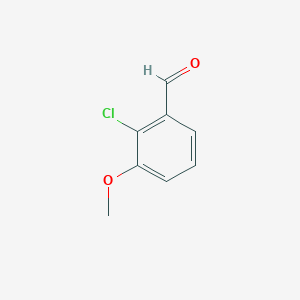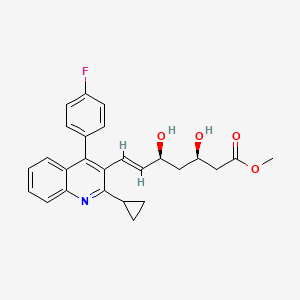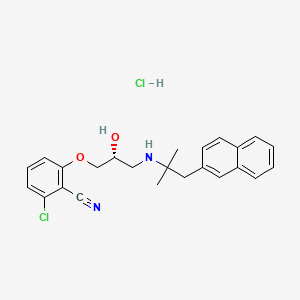
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene
Übersicht
Beschreibung
This compound is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. The presence of the tert-butyl group and the phenyl group suggests that this compound may have unique properties compared to indene itself .
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit the aromaticity of the indene and phenyl components, with the tert-butyl group providing steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the electron-rich nature of the aromatic rings and the steric hindrance provided by the tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely contribute to its stability, while the tert-butyl group could influence its solubility .Wissenschaftliche Forschungsanwendungen
Polymeric Materials
Research involving derivatives of "4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene" has led to the development of novel polymeric materials with unique properties. For instance, the synthesis and oxidative polymerization of certain derivatives have resulted in polymers with high spin concentration, exhibiting paramagnetic properties and electrical conductivity. Such materials are promising for applications in electronic devices and spintronic technology (Miyasaka, Yamazaki, & Nishide, 2001).
Solar Cells
Another significant application is in the domain of renewable energy, where derivatives have been used in the fabrication of efficient ternary blend polymer solar cells. These materials serve as electron-cascade acceptors, improving the power conversion efficiency of the solar cells (Cheng, Li, & Zhan, 2014).
Organometallic Chemistry
In organometallic chemistry, derivatives of "this compound" have been explored for their reactivity and applications. For example, studies on cyclopentadienyl titanium derivatives have provided insights into synthesis, stereochemistry, bonding, and fluxionality, offering potential applications in catalysis and materials science (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).
Catalysis
Research into titanocene complexes incorporating "this compound" derivatives has highlighted their potential as catalysts in olefin polymerization. These studies have paved the way for the development of sustainable catalyst systems, contributing to the production of high-quality polymers (Machat, Jandl, & Rieger, 2017).
Polyurethane Production
Furthermore, derivatives have been investigated in the context of polyurethane production, particularly in understanding the origin of impurities and their impact on the production chain. Such research is vital for improving the safety and efficiency of polyurethane manufacturing processes (Callison, Edge, de Cuba, Carr, McDouall, Collison, McInnes, Borden, van der Velde, Winfield, & Lennon, 2012).
Wirkmechanismus
Target of Action
Related compounds such as 4-tert-butylphenol have been reported to interact with enzymes like monoamine oxidase (mao) in organisms .
Mode of Action
It’s worth noting that similar compounds, like 4-tert-butylphenol, have been shown to inhibit the activity of mao, an enzyme involved in the breakdown of neurotransmitters . This inhibition could potentially lead to an increase in the levels of these neurotransmitters, affecting various physiological processes.
Biochemical Pathways
Related compounds have been shown to affect the deamination of biogenic amines in the nervous system, most likely through inhibitory effects on mao or mao-like enzymes .
Pharmacokinetics
Similar compounds like 4-tert-butylphenol are known to be soluble in basic water , which could potentially influence their bioavailability and distribution in the body.
Result of Action
Related compounds have been shown to cause neurotoxic symptoms, including excitation, convulsion, and paralysis .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
The effects of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects on cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In in vitro and in vivo studies, this compound has been observed to exert long-term effects on cellular function, including sustained anti-inflammatory and antioxidant activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals or post-translational modifications may direct this compound to these specific locations, where it can exert its effects on cellular processes. For example, its localization to the mitochondria can enhance its antioxidant activity by directly scavenging reactive oxygen species at the site of their production.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDWOKXLGOJFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433865 | |
| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213381-88-5 | |
| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



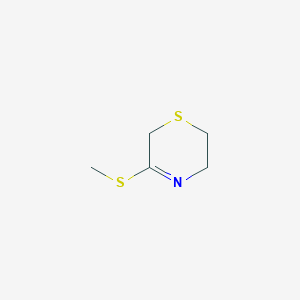

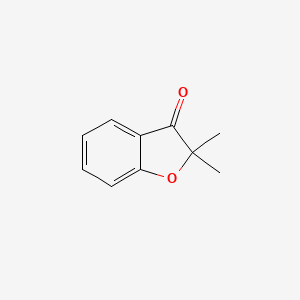
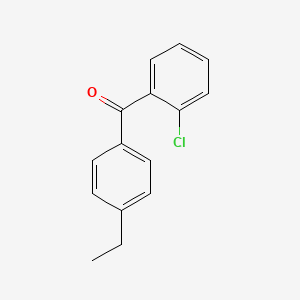

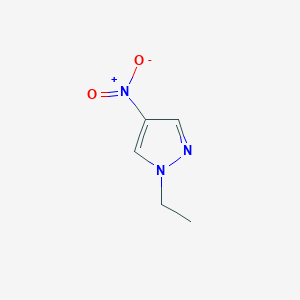

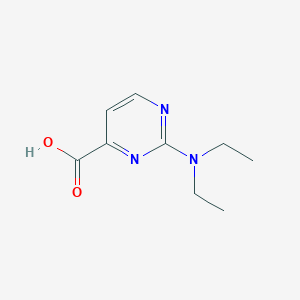
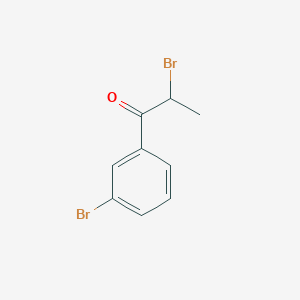
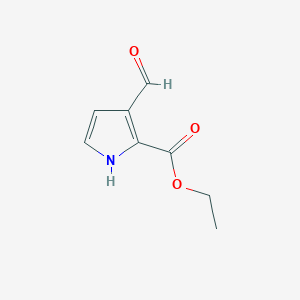
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)
